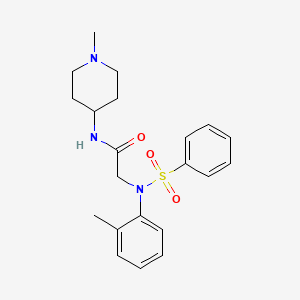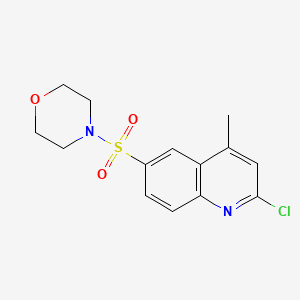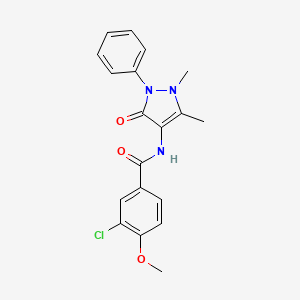![molecular formula C23H19N3O B4496871 2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4496871.png)
2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Übersicht
Beschreibung
2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a useful research compound. Its molecular formula is C23H19N3O and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.152812238 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Cytotoxic Activity
A study by Pele et al. (2022) explored the synthesis of new polyphenolic derivatives of quinazolin-4(3H)-one, including compounds structurally related to 2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one. These compounds demonstrated high antioxidant activity, comparable to ascorbic acid and Trolox, and exhibited selective cytotoxicity against cancer cells while being compatible with normal cells, indicating potential in therapeutic applications (Pele et al., 2022).
Anti-Inflammatory and Analgesic Agents
The development of hybrid molecules with significant human therapeutic properties, including anti-inflammatory and analgesic agents, has incorporated the quinazolin-4(3H)-one heterocycle moiety due to its wide range of biological activities (Pele et al., 2022).
Antimicrobial and Antifungal Activity
A series of quinazolin-4(3H)-one derivatives, which include the core structure of this compound, were synthesized and showed promising antimicrobial and antifungal activities, indicating potential applications in combating infectious diseases. This was demonstrated in studies by Mehta et al. (2014) and others (Mehta et al., 2014).
Anticancer Applications
Compounds related to this compound have been evaluated for their anticancer activities. These compounds showed significant activity against various cancer cell lines, suggesting their potential use in cancer therapy (Awad et al., 2018).
Antimicrobial and Antifungal Agents
These compounds have also been explored for their potential as antimicrobial and antifungal agents. The broad spectrum of activity against various bacterial and fungal strains suggests their potential use in treating infections (Kapoor et al., 2017).
Regioselective Synthesis
Studies have also focused on the regioselective synthesis of these compounds, which is crucial for their potential application in various therapeutic areas. The regioselectivity of the synthesis process can significantly impact the biological activity of these compounds (Das et al., 2022).
Eigenschaften
IUPAC Name |
2-methyl-3,8-diphenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-15-22(17-10-6-3-7-11-17)23-24-14-19-20(26(23)25-15)12-18(13-21(19)27)16-8-4-2-5-9-16/h2-11,14,18H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCFNOPUCQZUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-2-piperazinone](/img/structure/B4496809.png)
![2-Phenyl-5H,6H,7H,8H-[1,2,4]triazolo[3,2-B]quinazolin-9-OL](/img/structure/B4496817.png)
![N-(4-CHLOROPHENYL)-N'-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]UREA](/img/structure/B4496822.png)
![N-(2-chlorophenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4496835.png)
![Methyl 2-{[2-(4-chlorophenyl)azepane-1-carbonyl]amino}acetate](/img/structure/B4496844.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4496856.png)

![4-[N-(2-ETHOXYPHENYL)METHANESULFONAMIDO]BUTANAMIDE](/img/structure/B4496869.png)
![N-(1-methyl-4-piperidinyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4496870.png)
![6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-N-ethyl-2-methyl-4-pyrimidinamine](/img/structure/B4496877.png)
![N-cyclohexyl-4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-methyl-2-pyrimidinamine](/img/structure/B4496890.png)
![6-(3-isopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4496896.png)

